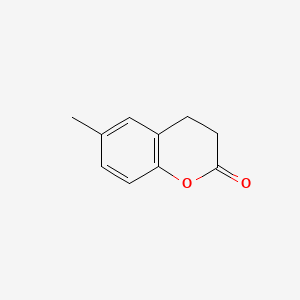

3,4-Dihydro-6-methylcoumarin

Description

Contextualization within the Coumarin (B35378) Family

General Overview of Coumarins and Dihydrocoumarins

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzopyran-2-one core structure. ontosight.ainih.gov They are widely distributed in the plant kingdom and are found in various parts of plants, including roots, stems, leaves, and fruits. nih.gov The coumarin family is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. frontiersin.orgunimi.it

Dihydrocoumarins, as the name suggests, are derivatives of coumarins where the double bond in the pyrone ring has been saturated. This structural modification from a coumarin to a dihydrocoumarin (B191007) can significantly alter the molecule's physical and biological properties. mdpi.com While coumarin itself can be toxic, dihydrocoumarin is recognized as safe for use as a food-flavoring ingredient. mdpi.com

Specific Placement of 3,4-Dihydro-6-methylcoumarin

3,4-Dihydro-6-methylcoumarin is a synthetic derivative belonging to the dihydrocoumarin subclass. ontosight.ai Its structure consists of a benzopyran-2-one core with a methyl group substituted at the sixth position of the benzene (B151609) ring. ontosight.ai This specific arrangement of a dihydrocoumarin backbone with a methyl substituent gives it a unique set of chemical properties and reactivity, making it a subject of interest in chemical synthesis and medicinal chemistry research.

Significance as a Chemical Scaffold in Academic Investigations

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. frontiersin.orgnih.govmdpi.com The structural simplicity and versatility of the coumarin framework allow for the synthesis of a wide array of derivatives with diverse pharmacological activities. mdpi.com

3,4-Dihydro-6-methylcoumarin, as part of the broader coumarin family, serves as a valuable building block or scaffold for the development of new chemical entities. ontosight.ainih.gov Researchers utilize its core structure to design and synthesize novel compounds with potential therapeutic applications. For instance, derivatives of 3,4-dihydrocoumarin have been investigated for their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative diseases. frontiersin.org The ability to modify the structure of 3,4-Dihydro-6-methylcoumarin at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties.

Historical Context of Dihydrocoumarin Research

The study of coumarins dates back to the early 19th century, with the isolation of coumarin from the tonka bean in 1820. nih.gov Research into dihydrocoumarins, a subclass of coumarins, has evolved alongside the broader field of coumarin chemistry. Initially, much of the focus was on the isolation and characterization of naturally occurring dihydrocoumarins. acs.org

Over the years, the focus of dihydrocoumarin research has expanded significantly. The development of new synthetic methodologies has enabled the efficient production of a wide range of dihydrocoumarin derivatives, including 3,4-Dihydro-6-methylcoumarin. chim.it This has paved the way for extensive investigations into their chemical reactivity and potential applications. More recent research has explored the use of dihydrocoumarins as flavoring agents and their role in epigenetic regulation. mdpi.comnih.gov The ongoing exploration of dihydrocoumarins continues to uncover new facets of their chemical and biological importance.

Chemical and Physical Properties of 3,4-Dihydro-6-methylcoumarin

| Property | Value |

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 92-47-7 |

| Boiling Point | ~304.6 °C |

| Melting Point | 73-76 °C |

| Density | ~1.2 g/cm³ |

| Flash Point | ~124.3 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

Data sourced from multiple references. ontosight.aievitachem.comchemeo.com

Properties

IUPAC Name |

6-methyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAXWQHDMDUHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059055 | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-47-7 | |

| Record name | 3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylhydrocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-6-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ6538M2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactions

Established Synthetic Pathways to 3,4-Dihydro-6-methylcoumarin and Related Analogues

The construction of the 3,4-Dihydro-6-methylcoumarin scaffold is accessible through several well-documented synthetic strategies. These routes can be broadly categorized into condensation reactions, which build the core coumarin (B35378) structure that can be subsequently reduced, and cyclization reactions, which can directly form the dihydrocoumarin (B191007) ring.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of coumarin derivatives. These reactions typically involve the formation of a carbon-carbon bond followed by a cyclization and dehydration to yield the benzopyrone core. For the synthesis of 3,4-Dihydro-6-methylcoumarin, this often involves the initial synthesis of 6-methylcoumarin (B191867) followed by a reduction step.

The Pechmann condensation is a widely utilized method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions nih.govias.ac.in. In the context of 3,4-Dihydro-6-methylcoumarin, the synthesis commences with the Pechmann condensation of p-cresol with ethyl acetoacetate to form 6-methylcoumarin. This reaction is typically catalyzed by strong acids such as sulfuric acid or a solid acid catalyst like Amberlyst-15 nih.govresearchgate.net.

The subsequent step involves the catalytic hydrogenation of the C3-C4 double bond of the newly formed 6-methylcoumarin. This reduction is commonly achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst, yielding the desired 3,4-Dihydro-6-methylcoumarin nih.gov.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| p-Cresol | Ethyl acetoacetate | H₂SO₄ | 6-Methylcoumarin | Good |

| 6-Methylcoumarin | H₂ | Pd/C | 3,4-Dihydro-6-methylcoumarin | High |

This table outlines the two-step synthesis of 3,4-Dihydro-6-methylcoumarin via the Pechmann condensation followed by hydrogenation.

Research has shown that various acid catalysts can be employed for the Pechmann condensation, with some studies exploring heterogeneous catalysts to facilitate easier product purification and catalyst recycling nih.govnih.gov. The conditions for the subsequent hydrogenation are generally mild and provide high yields of the saturated lactone nih.gov.

The Knoevenagel condensation provides an alternative route to the coumarin nucleus, involving the reaction of an o-hydroxybenzaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine or an amine amazonaws.comresearchgate.netorganicreactions.org. For the synthesis of a 6-methyl substituted coumarin, 5-methylsalicylaldehyde would be the appropriate starting material.

The initial condensation product undergoes an intramolecular cyclization and elimination of a molecule of water and ethanol (B145695) to afford the coumarin-3-carboxylate, which upon decarboxylation would yield 6-methylcoumarin. Similar to the Pechmann route, the resulting 6-methylcoumarin is then subjected to catalytic hydrogenation to produce 3,4-Dihydro-6-methylcoumarin.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product |

| 5-Methylsalicylaldehyde | Diethyl malonate | Piperidine | Ethyl 6-methylcoumarin-3-carboxylate | 3,4-Dihydro-6-methylcoumarin |

This table illustrates the synthetic pathway to 3,4-Dihydro-6-methylcoumarin using the Knoevenagel condensation.

The Knoevenagel condensation offers flexibility in the substitution pattern of the final coumarin product based on the choice of the starting salicylaldehyde and the active methylene compound nih.govbhu.ac.in.

Cyclization Reactions

Direct formation of the 3,4-dihydrocoumarin ring can be achieved through various cyclization strategies. These methods often involve the formation of the lactone ring from a pre-functionalized linear precursor.

One of the most direct methods for the synthesis of 3,4-dihydrocoumarins is the intramolecular cyclization of 3-(hydroxyphenyl)propanoic acids. For the synthesis of 3,4-Dihydro-6-methylcoumarin, the precursor would be 3-(2-hydroxy-5-methylphenyl)propanoic acid. This acid-catalyzed reaction involves the protonation of the carboxylic acid group, followed by nucleophilic attack from the phenolic hydroxyl group to form the lactone ring nih.govresearchgate.net.

This approach is advantageous as it directly yields the desired dihydrocoumarin without the need for a subsequent reduction step. The starting 3-(2-hydroxy-5-methylphenyl)propanoic acid can be prepared through various synthetic routes.

| Precursor | Catalyst | Product |

| 3-(2-hydroxy-5-methylphenyl)propanoic acid | Acid (e.g., p-TsOH) | 3,4-Dihydro-6-methylcoumarin |

This table shows the direct synthesis of 3,4-Dihydro-6-methylcoumarin via intramolecular cyclization.

While specific examples for 3,4-Dihydro-6-methylcoumarin are not extensively documented, perchloric acid (HClO₄) is a known strong acid catalyst that can be utilized for various acid-catalyzed cyclization reactions, including the formation of lactones. The mechanism would be similar to other acid-catalyzed intramolecular cyclizations of hydroxyphenyl propanoic acids. The high acidity of perchloric acid can facilitate the reaction, potentially at lower temperatures or shorter reaction times compared to other weaker acids. However, the use of perchloric acid requires careful handling due to its strong oxidizing properties.

Reductive Synthesis Pathways

Reductive methods are a direct approach to synthesizing 3,4-dihydrocoumarins, typically starting from their unsaturated coumarin analogues. These pathways involve the saturation of the 3,4-double bond within the α,β-unsaturated ester moiety of the coumarin ring system.

The electrochemical reduction of coumarin and its analogues, including 6-methylcoumarin, at carbon cathodes provides a pathway to hydrodimers, which are key intermediates related to the dihydro structure. acs.orgacs.org This process has been investigated in dimethylformamide containing tetra-n-butylammonium tetrafluoroborate as the electrolyte. acs.org

The mechanism involves a one-electron reduction of the coumarin to form a radical-anion intermediate. acs.org This highly reactive species is then protonated by the medium to yield a neutral radical. The primary pathway for this radical is self-coupling, which produces a 4,4'-hydrodimer as a mixture of meso and dl diastereomers. acs.org The ratio of these diastereomers is influenced by steric effects from substituents on the aromatic ring. acs.org A secondary reaction involves the further reduction of the radical intermediate, which ultimately leads to the formation of a dihydrocoumarin. acs.org

Cyclic voltammetry studies of coumarins like 6-methylcoumarin show two distinct irreversible cathodic peaks, corresponding to the initial formation of the radical-anion and the subsequent reduction of the resulting neutral radical. acs.org While the main products of bulk electrolysis are the hydrodimers, the mechanism highlights a pathway that involves the key intermediates for forming the saturated 3,4-dihydro structure. acs.org

Table 1: Products of Electroreductive Dimerization of Coumarin Analogues acs.org

| Starting Coumarin | Primary Product | Diastereomeric Form | Proposed Intermediates |

|---|---|---|---|

| Coumarin | 4,4'-Hydrodimer | meso and dl | Radical-anion, Neutral radical |

| 6-Methylcoumarin | 4,4'-Hydrodimer | meso and dl | Radical-anion, Neutral radical |

| 7-Methylcoumarin | 4,4'-Hydrodimer | meso and dl | Radical-anion, Neutral radical |

| 7-Methoxycoumarin | 4,4'-Hydrodimer | meso and dl | Radical-anion, Neutral radical |

A more direct route to 3,4-Dihydro-6-methylcoumarin is the catalytic hydrogenation of its unsaturated precursor, 6-methylcoumarin. This classic synthetic transformation selectively reduces the conjugated carbon-carbon double bond in the lactone ring while leaving the aromatic ring intact.

The reaction is commonly performed using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. A standard and effective method involves the use of palladium on charcoal (Pd/C) as the catalyst. mdpi.com This process efficiently converts 6-methylcoumarin into 3,4-Dihydro-6-methylcoumarin, providing a straightforward and high-yielding synthetic route to the target compound. mdpi.com This hydrogenation is a key step in various synthetic sequences and is noted for its reliability. mdpi.com

Table 2: Catalytic Hydrogenation of 6-Methylcoumarin mdpi.com

| Substrate | Reagents | Catalyst | Product |

|---|---|---|---|

| 6-Methylcoumarin | Hydrogen (H₂) | Palladium on charcoal (Pd/C) | 3,4-Dihydro-6-methylcoumarin |

Catalytic Approaches in Synthesis

Catalytic methods, particularly those avoiding transition metals, offer environmentally conscious and efficient alternatives for constructing the 3,4-dihydrocoumarin scaffold. These approaches often utilize solid acid catalysts like zeolites or soluble protic acids to promote cyclization and condensation reactions.

Metal-free catalysis has gained prominence as a sustainable strategy in organic synthesis. researchgate.net For the synthesis of coumarin and dihydrocoumarin derivatives, these methods often rely on organocatalysts or acid catalysis to facilitate key bond-forming steps, thereby avoiding the cost and potential toxicity associated with metal catalysts. rsc.orgnih.gov

Zeolites are crystalline, microporous aluminosilicates that serve as highly effective heterogeneous catalysts in a wide range of organic transformations. mdpi.com Their catalytic activity stems from strong Brønsted and Lewis acid sites located within a well-defined pore structure. mdpi.com These properties, combined with high thermal stability and shape selectivity, make them attractive for fine chemical synthesis. mdpi.comrsc.org

In the context of coumarin synthesis, zeolites can catalyze condensation reactions, such as the Pechmann reaction, which is a standard method for producing coumarins from phenols and β-ketoesters. The acidic sites within the zeolite framework can activate the substrates and facilitate the necessary transesterification and intramolecular cyclization steps. The ordered porous structure of zeolites can also influence the selectivity of the reaction by controlling the access of reactants to the active sites. rsc.org While specific examples for 3,4-Dihydro-6-methylcoumarin are not prevalent, the principles of zeolite catalysis are directly applicable to the synthesis of the core coumarin structure, which can then be hydrogenated. Hierarchical zeolites, which contain both micropores and mesopores, are particularly effective as they can overcome diffusion limitations often encountered with bulky molecules, leading to enhanced catalyst lifetime and performance. rsc.org

Protic acids are frequently employed as catalysts for the synthesis of 3,4-dihydrocoumarin derivatives. These catalysts operate by donating a proton to a substrate, thereby activating it for subsequent reactions. One notable approach involves the reaction of 2-alkyl phenols with other reagents in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid. nih.gov This method can lead to the formation of the dihydrocoumarin ring through a cascade reaction involving C–H oxidation, conjugate addition, and cyclization. nih.gov

Another class of protic acid catalysts are protic ionic liquids (PILs), such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]). researchgate.net These compounds act as dual solvent-catalysts and have been shown to be highly efficient in promoting condensation reactions for the synthesis of coumarin-related structures like biscoumarins. researchgate.net The mechanism typically involves the acid-catalyzed generation of a reactive intermediate followed by a Michael addition and subsequent cyclization. The use of protic acids offers a simple, efficient, and often environmentally benign protocol for accessing the dihydrocoumarin framework. nih.govresearchgate.net

Metal-Free Catalysis

Solid Acid Catalysis

The synthesis of 3,4-dihydrocoumarin derivatives can be achieved through the hydroarylation of cinnamic acid with phenols, a reaction that can be catalyzed by solid acids. This method involves the intramolecular cyclization of an intermediate phenyl cinnamate (B1238496) ester. Specifically for 3,4-Dihydro-6-methylcoumarin, the reaction would utilize p-cresol as the phenolic starting material.

One approach involves the reaction of cinnamic acid with p-cresol using p-toluenesulfonic acid (p-TSOH) as the catalyst. ajouronline.com While p-TSOH is a Brønsted acid, it can be immobilized on solid supports to function as a heterogeneous solid acid catalyst. The reaction is typically conducted at elevated temperatures in the absence of a solvent. ajouronline.com Another catalytic system employs acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), which can also facilitate the hydroarylation of cinnamic acid with methyl phenol to yield the corresponding dihydrocoumarin. researchgate.net

Table 1: Acid-Catalyzed Synthesis of 3,4-Dihydro-6-methylcoumarin Derivatives This table is based on data for the synthesis of related dihydrocoumarin structures, as specific yield data for 3,4-Dihydro-6-methylcoumarin was not detailed in the search results.

| Phenolic Reactant | Acid Reactant | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| p-Cresol | Cinnamic Acid | p-Toluenesulfonic acid (p-TSOH) | 170°C, 3h, Solvent-free | 6-Methyl-4-phenylchroman-2-one* | ajouronline.com |

| Methyl Phenol | Cinnamic Acid | [H-NMP]HSO₄ (Acidic Ionic Liquid) | Not specified | Corresponding Dihydrocoumarin | researchgate.net |

Note: The product listed is 6-Methyl-4-phenylchroman-2-one, a derivative of the target compound.

The general mechanism for this acid-catalyzed reaction involves the initial esterification of the phenol with the carboxylic acid, followed by an intramolecular electrophilic attack of the activated double bond onto the aromatic ring (a Friedel-Crafts type alkylation), leading to ring closure. wikipedia.org

Lewis Acid Catalysis

Lewis acids are also employed in the Pechmann condensation for coumarin synthesis, which involves the reaction of a phenol with a β-ketoester. nih.gov Catalysts such as ZnCl₂, FeCl₃, AlCl₃, and TiCl₄ are commonly reported for this transformation. nih.gov The mechanism involves the coordination of the Lewis acid to the carbonyl group of the ester, which facilitates both the initial transesterification with the phenol and the subsequent intramolecular ring-closing reaction. wikipedia.orgnih.gov

However, the Pechmann reaction typically yields coumarins (the unsaturated analogues) rather than dihydrocoumarins. The synthesis of 3,4-Dihydro-6-methylcoumarin specifically via Lewis acid catalysis from precursors like p-cresol and acrylic acid derivatives is not well-documented in the available research. An alternative approach, the hydroarylation of cinnamic acid with p-cresol, can be promoted by Lewis acids, following a similar mechanistic pathway to the Brønsted acid catalysis mentioned previously. Keggin-type heteropoly acids, which can function as Lewis acid catalysts, have been shown to be effective in related syntheses. researchgate.net

Transition Metal-Mediated and Catalyzed Reactions

A primary route for the synthesis of 3,4-dihydrocoumarins using transition metals involves the catalytic hydrogenation of the corresponding unsaturated coumarin precursors. For 3,4-Dihydro-6-methylcoumarin, this would involve the selective reduction of the C3=C4 double bond of 6-methylcoumarin.

Iron-Catalyzed Syntheses

Based on the available search results, there is no specific information on the use of iron catalysts for the synthesis of 3,4-Dihydro-6-methylcoumarin, either through ring-formation reactions or through the hydrogenation of 6-methylcoumarin. Iron-catalyzed hydrogenation reactions are known but are more commonly applied to the reduction of other functional groups, such as in the Fischer-Tropsch synthesis for CO hydrogenation. mdpi.com

Copper-Catalyzed Syntheses

Similarly, specific methods for the copper-catalyzed synthesis of 3,4-Dihydro-6-methylcoumarin are not detailed in the provided search results. While copper catalysts are used for various organic transformations, including the hydrogenation of esters to alcohols and the selective hydrogenation of other unsaturated systems, their application to the specific reduction of 6-methylcoumarin to its dihydro derivative is not documented. mdpi.comresearchgate.net

Rhodium-Catalyzed Methods

Rhodium complexes are highly effective homogeneous catalysts for the hydrogenation of unsaturated compounds. tcichemicals.com Catalysts such as Wilkinson's catalyst and Crabtree's catalyst are known for the selective hydrogenation of alkenes and alkynes. tcichemicals.com More specifically, rhodium hydride complexes have demonstrated high selectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. nih.gov This methodology is applicable under mild conditions and shows excellent functional group tolerance. nih.gov

While this suggests that a rhodium-catalyzed hydrogenation of 6-methylcoumarin is a chemically plausible route to obtain 3,4-Dihydro-6-methylcoumarin, specific studies detailing this particular transformation were not found in the search results.

Table 2: Plausible Rhodium-Catalyzed Hydrogenation This table outlines a potential synthetic route based on general reactivity; specific data for this substrate is not available in the search results.

| Substrate | Product | Catalyst Type | General Conditions | Reference (General Method) |

|---|---|---|---|---|

| 6-Methylcoumarin | 3,4-Dihydro-6-methylcoumarin | Rhodium Hydride Complex (e.g., Cp*Rh(2-(2-pyridyl)phenyl)H) | H₂ (gas), Room Temperature | nih.gov |

Palladium-Catalyzed Methods

Palladium-on-charcoal (Pd/C) is one of the most common and versatile heterogeneous catalysts for hydrogenation reactions. tcichemicals.comresearchgate.net It is widely used for the reduction of carbon-carbon double and triple bonds. tcichemicals.com The catalytic hydrogenation of α,β-unsaturated systems like coumarins to their saturated dihydro analogues is a standard transformation often employing palladium catalysts. The reaction is typically carried out under an atmosphere of hydrogen gas with the catalyst suspended in a suitable solvent. nih.gov

The selective hydrogenation of the olefinic bond in 6-methylcoumarin without affecting the aromatic ring or the carbonyl group of the lactone is expected to be efficient using a palladium catalyst. However, specific research findings detailing the optimized conditions or yields for the palladium-catalyzed hydrogenation of 6-methylcoumarin to 3,4-Dihydro-6-methylcoumarin were not present in the search results.

Derivatization and Functionalization Reactions

The introduction of a sulfur-containing substituent at the C4 position of the dihydrocoumarin scaffold can be achieved through the reaction with thiol compounds. Specifically, 4-arylmercapto-3,4-dihydrocoumarins can be synthesized via a vinylogous thia-Michael addition of aryl thiols to a suitably activated dihydrocoumarin precursor. Research has shown that 3-cyano-4-styrylcoumarins can undergo a stereocontrolled γ,δ-functionalization with 2-mercaptocarbonyl compounds in the presence of a bifunctional organocatalyst. nih.gov This reaction proceeds through a sequence involving a thia-Michael addition, followed by an intramolecular aldol reaction and annulation. While this example involves a more complex coumarin starting material, the initial thia-Michael addition step demonstrates the principle of adding a thiol to the 4-position of the coumarin system.

For a simpler substrate like 3,4-dihydro-6-methylcoumarin, activation would likely be required to facilitate the addition of a thiol at the 4-position. This could potentially be achieved by introducing an electron-withdrawing group at the 3-position or by using a coumarin precursor that can be converted to a dihydrocoumarin in a subsequent step.

The 4-arylmercapto-3,4-dihydrocoumarins, which are thioethers (sulfides), can be subsequently oxidized to the corresponding sulfones. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Standard reagents for the oxidation of sulfides to sulfones include hydrogen peroxide, often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate, or Oxone®. The choice of oxidant and reaction conditions allows for the selective conversion of the sulfide to either the sulfoxide or the sulfone. For the complete oxidation to the sulfone, stronger conditions or an excess of the oxidizing agent are typically employed. This two-step process of thiol addition followed by oxidation allows for the introduction of a sulfone moiety at the C4 position of the dihydrocoumarin ring, providing access to a different class of derivatives for further studies.

The fusion of additional heterocyclic rings, such as pyrazole or isoxazole, onto the dihydrocoumarin framework generates novel molecular architectures. The synthesis of these annulated derivatives typically requires the presence of a 1,3-dicarbonyl or an equivalent reactive moiety on the dihydrocoumarin precursor, which can then undergo condensation with hydrazine or hydroxylamine, respectively.

For instance, a common route to pyrazole formation involves the reaction of a 1,3-diketone with a hydrazine derivative. Similarly, isoxazoles can be formed from the cyclization of 1,3-diketones with hydroxylamine hydrochloride. To apply this to 3,4-dihydro-6-methylcoumarin, one would first need to introduce functionality at the C3 and C4 positions to create a suitable precursor.

A relevant synthetic strategy has been demonstrated starting from 4-hydroxycoumarin, which can be acetylated at the 3-position to yield 3-acetyl-4-hydroxycoumarin. This 1,3-dicarbonyl equivalent can then be reacted with hydrazine derivatives to form pyrazole-annulated coumarins. While this starts from a coumarin rather than a dihydrocoumarin, the principle of using a β-ketoester or a 1,3-diketone system as a handle for pyrazole or isoxazole formation is directly applicable. A potential synthetic route for derivatizing 3,4-dihydro-6-methylcoumarin could involve the introduction of an acyl group at the C3 position, followed by reaction with hydrazine or hydroxylamine to yield the corresponding pyrazole or isoxazole fused dihydrocoumarin derivatives.

Modifications and Heterocyclic Annulation

Dearylation Reactions

A review of scientific literature did not yield specific methodologies or documented examples for the dearylation of 4-aryl-3,4-dihydro-6-methylcoumarin. This type of reaction, which involves the cleavage of a carbon-carbon bond to remove an aryl group from the 4-position of the dihydrocoumarin ring, is not a commonly reported transformation for this specific class of compounds in the available research. Synthetic efforts in the field predominantly focus on the construction of 4-aryl-3,4-dihydrocoumarins rather than their dearylation.

Development of Hybrid Structures

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a prominent approach in modern drug discovery. The aim is to create a single hybrid molecule that may exhibit enhanced biological activity, a different mode of action, or a better safety profile compared to the individual parent molecules. The coumarin nucleus, particularly the 4-methylcoumarin scaffold, is a popular and versatile starting point for the development of such hybrids due to its wide range of pharmacological properties. arkat-usa.org

The general approach involves using a functionalized coumarin derivative as a scaffold. An appropriate functional group on the coumarin ring, such as an acetyl, hydroxy, or carboxyl group, serves as a handle for chemically linking it to another heterocyclic or pharmacologically active moiety. nih.govnih.gov While 3,4-Dihydro-6-methylcoumarin itself can be a precursor, many synthetic routes employ more functionalized analogs like 6-acetyl-7-hydroxy-4-methylcoumarin or 7-hydroxy-4-methylcoumarin to facilitate these coupling reactions. arkat-usa.org

Coumarin-Pyrimidine Hybrids: One common strategy to create coumarin-pyrimidine hybrids involves a multi-step synthesis starting from a functionalized 4-methylcoumarin. For instance, 6-acetyl-5-hydroxy-4-methylcoumarin can be subjected to a Claisen-Schmidt condensation with various aromatic aldehydes. This reaction forms an α,β-unsaturated ketone intermediate (a coumarin-chalcone structure). Subsequent condensation of this intermediate with guanidine hydrochloride leads to the formation of the pyrimidine ring, yielding the final coumarin-pyrimidine hybrid. nih.gov This approach allows for structural diversity by varying the aromatic aldehyde used in the initial step. nih.gov

Coumarin-Chalcone Hybrids: Coumarin-chalcone hybrids are synthesized by integrating the coumarin scaffold with a chalcone (B49325) framework (1,3-diaryl-2-propen-1-one). The most common synthetic route is the base- or acid-catalyzed Claisen-Schmidt condensation. nih.gov This reaction typically involves an acetyl-substituted coumarin (e.g., 3-acetylcoumarin or 6-acetyl-7-hydroxy-4-methylcoumarin) and a substituted aromatic or heteroaromatic aldehyde. nih.govnih.gov The resulting hybrid molecules combine the structural features of both parent compounds and have been investigated for various biological activities. rsc.orgfrontiersin.org

Coumarin-Thiazole and Coumarin-Thiadiazole Hybrids: The synthesis of coumarin-thiazole hybrids can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with various N-substituted thioureas, which results in the formation of a thiazole ring attached to the coumarin core. researchgate.net

For coumarin-thiadiazole hybrids, one synthetic route involves the alkylation of a mercapto-coumarin. For example, 7-mercapto-4-methylcoumarin can be treated with a suitable base followed by reaction with an alkyl halide bearing a thiadiazole moiety, such as 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, to yield the final hybrid molecule connected by a thioether linkage. mdpi.com Another approach involves modifying a carboxyl group on the coumarin ring, such as in 7-hydroxy-4-methylcoumarin-8-carboxylic acid, to construct the thiadiazole ring directly onto the coumarin scaffold. nih.gov

Below is an interactive table summarizing the synthetic approaches for various coumarin-based hybrid structures.

In-Depth Theoretical Analysis of 3,4-Dihydro-6-methylcoumarin Remains Elusive in Scientific Literature

Computational studies are crucial for understanding the intricate electronic structure, reactivity, and spectroscopic properties of molecules. Methodologies like NBO analysis provide deep insights into bonding interactions, including hyperconjugation and intramolecular charge transfer phenomena, which dictate a molecule's stability and electronic behavior. Similarly, EPS mapping is instrumental in predicting reactive sites for electrophilic and nucleophilic attacks. Furthermore, advanced vibrational spectroscopy calculations, such as the Scaled Quantum Mechanical Force Field (SQMFF) methodology, are vital for the accurate assignment of infrared and Raman spectral bands.

While a comprehensive study on the closely related molecules 3,4-dihydrocoumarin and 3-methylcoumarin (B74530) has been published, providing a methodological framework for such an analysis, the specific data and detailed findings for 3,4-Dihydro-6-methylcoumarin are absent. This includes the lack of data tables for hyperconjugative interactions, stabilization energies from intramolecular charge transfer, and precise calculated vibrational frequencies and their assignments based on the SQMFF method.

The absence of such specific computational data prevents a detailed and scientifically accurate discussion of the following key areas for 3,4-Dihydro-6-methylcoumarin:

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Predictions

Vibrational Spectroscopy Calculations (IR, Raman):While general vibrational modes can be inferred, a precise and detailed assignment of IR and Raman bands for 3,4-Dihydro-6-methylcoumarin, supported by SQMFF calculations, is not available in the current body of scientific literature.

Therefore, until a dedicated computational study on 3,4-Dihydro-6-methylcoumarin is conducted and published, a detailed and authoritative article on its theoretical and computational chemistry, as outlined, cannot be generated. Researchers in the field of computational and theoretical chemistry are encouraged to explore this molecule to fill this existing knowledge gap.

Normal Coordinate Analysis

This analysis involves the calculation of the molecule's fundamental vibrational frequencies and the corresponding normal modes of vibration. Each normal mode represents a collective, synchronized motion of the atoms in the molecule, where all atoms move with the same frequency and phase. These calculated frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the molecular structure and force field used in the calculations. For coumarin (B35378) derivatives, these analyses help in assigning specific vibrational bands to particular molecular motions, such as the stretching and bending of C-C, C=O, and C-H bonds within the coumarin rings. ias.ac.inresearchgate.net

The process typically involves:

Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure using computational methods like Density Functional Theory (DFT).

Force Constant Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants, which describe the stiffness of the bonds and the resistance to bending.

Solving the Secular Equation: The vibrational frequencies and normal modes are then obtained by solving the secular equation, which relates the atomic masses, force constants, and molecular geometry.

The potential energy distribution (PED) is often calculated to quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. This allows for a detailed assignment of the vibrational bands observed in experimental spectra. jetir.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Computational methods are extensively used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, providing valuable insights for structure elucidation and verification.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. imist.maresearchgate.net This method addresses the issue of gauge dependence in NMR calculations, ensuring that the calculated chemical shifts are independent of the origin of the magnetic field. The GIAO method is often employed in conjunction with Density Functional Theory (DFT) to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgelsevierpure.com

The computational process generally involves:

Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP functional with a specific basis set).

Calculation of the NMR shielding tensors for each nucleus using the GIAO method.

Referencing the calculated shielding values to a standard compound, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ). imist.ma

Studies on various organic molecules have demonstrated that the GIAO/DFT approach can yield theoretical chemical shifts that are in excellent agreement with experimental data, often with high correlation coefficients (R² values greater than 0.90). researchgate.net The accuracy of the GIAO method makes it a powerful tool for assigning NMR signals, distinguishing between isomers, and confirming molecular structures. rsc.orgelsevierpure.com

Below is a hypothetical table illustrating the kind of data that can be generated from GIAO NMR calculations for 3,4-Dihydro-6-methylcoumarin, comparing theoretical and experimental chemical shifts.

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 165.8 | 166.2 |

| C3 | 29.5 | 29.9 |

| C4 | 23.8 | 24.1 |

| C4a | 120.1 | 120.5 |

| C5 | 127.3 | 127.8 |

| C6 | 135.2 | 135.7 |

| C7 | 128.9 | 129.3 |

| C8 | 116.5 | 116.9 |

| C8a | 150.7 | 151.1 |

| C6-CH3 | 20.9 | 21.3 |

| H3 | 2.85 | 2.88 |

| H4 | 2.55 | 2.59 |

| H5 | 7.20 | 7.23 |

| H7 | 7.10 | 7.14 |

| H8 | 6.95 | 6.98 |

| H(C6-CH3) | 2.30 | 2.34 |

Electronic Absorption (UV-Vis) Spectra Prediction

Theoretical methods are also employed to predict the electronic absorption (UV-Vis) spectra of molecules, which provides information about electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the excitation energies and oscillator strengths of electronic transitions, which are the key parameters for simulating UV-Vis absorption spectra. mpg.dersc.org TD-DFT extends the principles of ground-state DFT to excited states and time-dependent phenomena. nih.gov

The application of TD-DFT to predict the UV-Vis spectra of coumarin derivatives has been shown to yield results that are in good agreement with experimental observations. nih.govmdpi.comresearchgate.netresearchgate.net The choice of the functional and basis set can influence the accuracy of the predictions. rsc.orgscribd.com For many organic molecules, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost. mdpi.comscribd.com

The computational workflow for predicting a UV-Vis spectrum using TD-DFT typically involves:

Optimizing the ground-state geometry of the molecule.

Performing a TD-DFT calculation on the optimized geometry to obtain the vertical excitation energies and corresponding oscillator strengths.

Plotting the oscillator strengths against the excitation energies (or wavelengths) to generate a theoretical spectrum.

Studies on coumarins have shown that TD-DFT can accurately predict the main absorption bands, which typically arise from π to π* transitions within the conjugated system of the coumarin core. researchgate.netresearchgate.net

Below is a hypothetical table showing the kind of data that would be generated from a TD-DFT calculation for 3,4-Dihydro-6-methylcoumarin.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.12 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 275 | 0.35 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 230 | 0.08 | HOMO → LUMO+1 (π → π*) |

Molecular Modeling and Docking Studies (Methodological Focus)

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. While specific docking studies for 3,4-Dihydro-6-methylcoumarin were not found in the search results, the general methodology is widely applied to coumarin derivatives to explore their potential biological activities. nih.govnih.govfrontiersin.org

The process of molecular docking involves:

Preparation of the Ligand and Receptor: This includes obtaining the 3D structures of the ligand (e.g., from synthesis or a database) and the receptor (e.g., from the Protein Data Bank). The structures are then optimized, which may involve adding hydrogen atoms, assigning charges, and minimizing energy.

Defining the Binding Site: The active site or binding pocket on the receptor is identified.

Docking Simulation: A docking algorithm is used to generate a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. researchgate.net

These studies can provide valuable insights into the potential mechanism of action of a compound and guide the design of new molecules with improved activity. nih.gov

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.ca The stability of different conformers is determined by various factors, including steric hindrance, torsional strain, and intramolecular interactions. libretexts.org

For a molecule like 3,4-Dihydro-6-methylcoumarin, the dihydro-pyrone ring is not planar and can adopt different conformations. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.netchemrxiv.org This is typically done by performing a systematic search of the conformational space or by using molecular dynamics simulations. chemrxiv.org

The relative stability of different conformers is determined by their energies, with lower energy conformers being more stable and therefore more populated at equilibrium. ucalgary.calibretexts.org Understanding the preferred conformation of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties. nih.gov For instance, the shape of the molecule, as determined by its most stable conformation, will dictate how it fits into the binding site of a receptor.

Interaction Prediction with Biological Targets

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions between small molecules and biological macromolecules. These in silico techniques can elucidate potential binding modes, estimate binding affinities, and identify key amino acid residues involved in the interaction, thereby guiding further experimental studies.

The general body of research on coumarins indicates that they can interact with a wide array of biological targets, including enzymes and receptors. However, without specific molecular docking or simulation studies for 3,4-Dihydro-6-methylcoumarin, any discussion of its potential interactions would be speculative and fall outside the scope of this focused review.

Further research employing theoretical and computational chemistry approaches is necessary to identify and characterize the potential biological targets of 3,4-Dihydro-6-methylcoumarin and to understand its mechanism of action at a molecular level. Such studies would provide valuable insights into its pharmacological potential.

Mechanistic Investigations of Biological Interactions Excluding Specific Clinical Outcomes

Enzyme Interaction Mechanisms

The core structure of 3,4-Dihydro-6-methylcoumarin, featuring a stable six-membered lactone ring, is the key to its enzyme-inhibiting functionalities. Depending on the target enzyme's active site and catalytic residues, the dihydrocoumarin (B191007) scaffold can be processed in different ways, leading to potent and often irreversible inhibition.

A primary mechanism of action for coumarin (B35378) derivatives against certain enzymes involves the hydrolytic cleavage of the endocyclic ester bond. This reaction is catalyzed by enzymes that possess inherent esterase capabilities, transforming the cyclic lactone into a linear carboxylic acid derivative. This structural transformation is fundamental to the compound's inhibitory action, particularly against carbonic anhydrases.

Coumarins and dihydrocoumarins function as "prodrug inhibitors" through a process of enzyme-activated inhibition. In this model, the parent compound, such as 3,4-Dihydro-6-methylcoumarin, is initially inactive. Upon entering the active site of a target enzyme with esterase activity, the lactone ring is hydrolyzed. This enzymatic transformation converts the prodrug into its active form, a 2-hydroxy-cinnamic acid derivative. This active metabolite is the species responsible for inhibiting the enzyme. This mechanism ensures that the inhibitory action is highly localized to the target enzyme, minimizing off-target effects.

The interaction with carbonic anhydrase (CA) is a well-documented example of the prodrug mechanism. Coumarins are a recognized class of CA inhibitors that operate via this unique pathway. The zinc metalloenzyme CA possesses esterase activity, which it uses to catalyze the hydrolysis of the coumarin's lactone ring within its own active site.

The resulting hydrolysis product, a 2-hydroxy-cinnamic acid derivative, then binds in a specific manner at the entrance of the enzyme's active site cavity. Rather than coordinating with the catalytic zinc ion, as classical sulfonamide inhibitors do, the cinnamic acid derivative acts as a "plug," occluding the active site entrance. This binding mode prevents substrate (CO2) from accessing the catalytic center. This unique mechanism is also responsible for the high isoform selectivity observed with coumarin-based inhibitors, as the amino acid residues at the entrance of the active site vary significantly among the different CA isoforms. While specific data for 3,4-Dihydro-6-methylcoumarin is not extensively detailed, studies on variously substituted coumarins demonstrate this principle effectively.

| Compound (6-Substituted Coumarin) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 6-nitro-coumarin | 98.6 | 8.9 | 6.3 | 7.5 |

| 6-chloro-coumarin | 112 | 79.4 | 45.8 | 88.3 |

| 6-bromo-coumarin | 125 | 85.3 | 49.2 | 92.4 |

| 6-iodo-coumarin | 142 | 92.6 | 51.6 | 95.8 |

| 6-methoxy-coumarin | 24900 | 8700 | 9640 | 9850 |

Data sourced from studies on related coumarin compounds to illustrate structure-activity relationships.

A second major inhibitory pathway for dihydrocoumarins is the acylation of serine proteases. This mechanism classifies them as suicide or mechanism-based inhibitors. In this process, the dihydrocoumarin is recognized by the protease and binds to its active site similarly to a substrate. The catalytic serine residue of the protease attacks the carbonyl group of the lactone. This opens the lactone ring and forms a covalent acyl-enzyme intermediate.

Unlike a normal substrate, this intermediate is highly stable and the subsequent deacylation step is extremely slow or does not occur. This effectively traps the enzyme in an inactive state, leading to irreversible inhibition. Dihydrocoumarins with specific substituents, such as halomethyl groups, are particularly effective as they can form even more stable adducts after the initial acylation. nih.govresearchgate.netresearchgate.net

Human Leucocyte Elastase (HLE), a serine protease involved in inflammatory processes, is a key target for dihydrocoumarin inhibitors. nih.govresearchgate.net The acylation mechanism is central to this inhibition. The dihydrocoumarin scaffold fits into the active site of HLE, where the catalytic serine (Ser-195) initiates a nucleophilic attack on the lactone's carbonyl carbon. This results in the formation of a stable, covalent acyl-enzyme complex, rendering the HLE inactive. This mechanism-based inhibition makes dihydrocoumarins potent and specific inactivators of HLE, preventing the enzyme from degrading extracellular matrix proteins like elastin.

Kallikreins are a subgroup of serine proteases that play significant roles in regulating blood pressure and inflammation. nih.govnih.govjci.org They are also targets for inhibition by coumarin-based structures through a similar acylation mechanism. nih.govresearchgate.net Studies on related isocoumarins and coumarinic esters have demonstrated their ability to act as potent, mechanism-based inhibitors of various kallikreins, including human plasma kallikrein and Kallikrein-related peptidase 7 (KLK7). nih.govnih.gov The inhibition proceeds via the formation of a covalent bond with a residue in the catalytic triad, typically after the lactone or ester ring is opened. nih.gov This covalent modification disrupts the catalytic machinery of the enzyme, leading to effective and often irreversible inhibition of its proteolytic activity. nih.govnih.gov

Execution of the research article on the chemical compound "3,4-Dihydro-6-methylcoumarin" is not possible. Extensive and targeted searches have yielded no specific scientific data on the mechanistic investigations of its biological interactions concerning Monoamine Oxidase (MAO) inhibition or its modulation of cellular and molecular signaling pathways related to melanogenesis.

The user's explicit instructions to focus solely on "3,4-Dihydro-6-methylcoumarin" and the provided outline cannot be fulfilled due to the absence of published research on this specific compound in the context of the requested biological activities. While information exists for the related compound "6-methylcoumarin" and the broader class of coumarin derivatives, adhering to the strict content exclusions prevents the use of this information. To generate the requested article would require fabricating data, which is a violation of the core principles of scientific accuracy and integrity.

Cellular and Molecular Signaling Pathway Modulation (Excluding Clinical Efficacy)

Impact on Melanogenesis-Related Signaling Pathways

Akt/PI3K Pathway Regulation

Current scientific literature available through targeted searches does not provide specific details on the regulation of the Akt/PI3K (Protein Kinase B/Phosphoinositide 3-kinase) pathway directly by 3,4-Dihydro-6-methylcoumarin. While the broader class of coumarins has been investigated for its effects on this critical cellular signaling pathway involved in cell survival, growth, and proliferation, specific mechanistic studies on the 3,4-dihydro derivative are not presently available nih.govnih.govwikipedia.orgnih.gov. Research on other coumarin derivatives has shown the potential to suppress the PI3K/Akt/mTOR pathway in various cancer cell lines nih.gov.

GSK3β/β-Catenin Signaling

Mechanistic investigations specifically detailing the interaction between 3,4-Dihydro-6-methylcoumarin and the GSK3β/β-catenin (Glycogen Synthase Kinase 3 beta/beta-catenin) signaling pathway are not found in the currently available research. This pathway is crucial for cellular development and homeostasis. While studies on the related compound, 6-methylcoumarin (B191867), have suggested interactions with this pathway, such findings cannot be directly extrapolated to the 3,4-dihydro variant due to structural differences that can significantly alter biological activity mdpi.comdntb.gov.uanih.gov.

Inhibition of Inflammatory Signaling Pathways (General Coumarins)

The broader class of coumarins has demonstrated significant inhibitory effects on key inflammatory signaling pathways. These compounds are recognized for their anti-inflammatory properties, which are often mediated through the modulation of complex intracellular cascades.

Coumarins have been shown to exert anti-inflammatory effects by suppressing Mitogen-Activated Protein Kinase (MAPK) signaling pathways mdpi.com. These pathways, including ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38, are critical in the expression of inflammatory cytokines mdpi.com. Research on various coumarin derivatives has demonstrated that they can reduce the phosphorylation of these key MAPK proteins mdpi.comresearchgate.net. For instance, 6-methylcoumarin was found to reduce the phosphorylation of the MAPK family (ERK, JNK, p38) mdpi.com. Similarly, 6,7-dihydroxy-4-methylcoumarin showed reduced phosphorylation of ERK and p38-MAPK researchgate.net. This inhibition of phosphorylation effectively downregulates the MAPK signaling cascade, leading to a reduction in the inflammatory response.

| Coumarin Derivative | Affected MAPK Pathway | Observed Effect | Cell Line |

|---|---|---|---|

| 6-Methylcoumarin | ERK, JNK, p38 | Reduced phosphorylation mdpi.com | RAW 246.7 |

| 6,7-dihydroxy-4-methylcoumarin | ERK, p38 | Reduced phosphorylation researchgate.net | RAW 246.7 |

| Auraptene | p38 | Inhibits inflammation via p38 MAPK pathway mdpi.com | RAW 246.7 |

| 7,8-dimethoxycoumarin | MAPK | Attenuates inflammation via MAPK pathway mdpi.com | Not Specified |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory activity of many coumarins mdpi.comnih.gov. Coumarins can block this pathway through various mechanisms. A primary mode of action is the inhibition of the degradation of IκB-α (Inhibitor of kappa B alpha) in the cytoplasm mdpi.com. This prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes mdpi.commdpi.com. Studies on novel 7-substituted coumarin derivatives have shown they can bind to the active site of NF-κB p65 and block the signaling pathway in vitro nih.gov. This suppression of NF-κB activity leads to a significant reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α nih.gov.

| Coumarin Derivative | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 6-Methylcoumarin | Inhibits IκB-α degradation and prevents p65 translocation | Suppresses NF-κB signaling pathway mdpi.com | mdpi.com |

| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide | Binds to the active site of NF-κB p65 | Remarkably blocked the NF-κB signaling pathway nih.gov | nih.gov |

| Umbelliferone (B1683723) | Inhibits NF-κB signaling | Reduces production of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) mdpi.com | mdpi.com |

| Daphnetin | Inhibition of NF-κB signaling | Reduces pro-inflammatory cytokines transcription mdpi.com | mdpi.com |

Mechanisms of Antimicrobial Action (In Vitro/Cellular Level)

Antifungal Mechanisms

Specific in vitro or cellular-level studies detailing the precise antifungal mechanisms of 3,4-Dihydro-6-methylcoumarin are not extensively documented in the available scientific literature. While research has been conducted on the antifungal properties of the related compound 6-methylcoumarin and other dihydrocoumarin derivatives, these findings are not directly transferable. For example, studies on novel dihydro-chromeno-chromenones, which are complex structures derived from dihydrocoumarin, have shown antifungal activity against Fusarium species mdpi.com. Other research has focused on dihydrofurocoumarins and their activity against various fungi researchgate.net. However, the specific mode of action for the simpler 3,4-Dihydro-6-methylcoumarin, such as its potential effects on the fungal cell wall, membrane integrity, or specific enzymatic pathways, remains an area requiring further investigation.

Antibacterial Mechanisms (In Vitro)

Coumarin derivatives are recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

The primary antibacterial mechanism for many coumarins involves interaction with and disruption of the bacterial cell membrane or cell wall. mdpi.comoup.com Studies on various coumarin derivatives have shown that these compounds can mechanically destroy the cell membrane, leading to a loss of cellular integrity. mdpi.com For instance, research on 7-amino-4-methylcoumarin demonstrated its ability to attack the cell wall of mycobacteria. oup.com Electron microscopy revealed significant changes in the cell morphology of Mycobacterium tuberculosis after treatment, suggesting that mycolic acid, a major component of the mycobacterial cell wall, may be a key target. oup.com This cell wall-attacking characteristic is a crucial aspect of its bactericidal action. oup.comresearchgate.net

The antimicrobial potency of coumarin derivatives is highly dependent on their chemical structure, particularly the nature and position of substituent groups on the coumarin skeleton. nih.gov

Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups significantly influences activity. One study found that hydroxylation at the C-6, C-7, or C-8 positions of the coumarin ring enhanced antibacterial activity against Ralstonia solanacearum. mdpi.com Conversely, another study investigating foodborne pathogens reported that coumarins with a methoxy group had notable antimicrobial activity, whereas those with only hydroxyl groups were inactive. researchgate.net

Catechol Moieties: The presence of a catechol (a 1,2-dihydroxybenzene) structure is a strong determinant of antimicrobial efficacy. Compounds featuring catechol moieties or 7,8-substituted dihydroxyls on the coumarin A ring were identified as the most active antimicrobial agents in a study on a series of 4-aryl-3,4-dihydrocoumarins. researchgate.net

These structure-activity relationships provide a framework for the rational design of new coumarin-based antimicrobial agents with improved potency. nih.gov

Biosynthesis and Natural Occurrence

Natural Isolation and Distribution

While the parent compound, coumarin (B35378), and many of its derivatives are widespread in the plant kingdom, direct evidence for the natural isolation of 3,4-Dihydro-6-methylcoumarin is not extensively documented in scientific literature. Its occurrence is more frequently reported as a synthetic compound. However, the potential for its natural existence can be inferred from the known distribution of its likely precursors and the metabolic capabilities of various organisms.

There is limited evidence to suggest the widespread natural occurrence of 3,4-Dihydro-6-methylcoumarin in plants. Its immediate precursor, 6-methylcoumarin (B191867), is a known natural product, though not as common as other simple coumarins like umbelliferone (B1683723) or scopoletin (B1681571). Plant-derived 6-methylcoumarin has been noted for its biological activities. encyclopedia.pub The enzymatic reduction of a C3-C4 double bond is a known reaction in plant biochemistry, suggesting that if 6-methylcoumarin is present, its dihydro derivative could potentially be formed.

Coumarins, in general, are found in a variety of plant families. encyclopedia.pubnih.gov Their biosynthesis is often a response to stress, acting as defense compounds. encyclopedia.pub

Table 1: Examples of Naturally Occurring Simple Coumarins in Plants This table provides context on related naturally occurring compounds but does not imply the confirmed natural occurrence of 3,4-Dihydro-6-methylcoumarin.

| Compound | Plant Family Examples |

| Coumarin | Fabaceae, Poaceae |

| Umbelliferone | Apiaceae, Asteraceae |

| Scopoletin | Solanaceae, Apiaceae |

| Esculetin | Oleaceae, Asteraceae |

The biotransformation of coumarins by microorganisms, including yeasts and filamentous fungi, is a well-documented phenomenon. mdpi.com Several microbial strains are capable of reducing the C3-C4 double bond of coumarin to yield dihydrocoumarin (B191007). mdpi.com This biohydrogenation is carried out by enzymes known as ene-reductases. mdpi.com

While the microbial reduction of the parent coumarin is established, the specific biotransformation of 6-methylcoumarin to 3,4-Dihydro-6-methylcoumarin by microorganisms in a natural setting is not definitively confirmed in the available literature. However, studies on the biocatalytic synthesis of dihydrocoumarin often use the chemical synthesis of 3,4-Dihydro-6-methylcoumarin as a reference or for the creation of an internal standard for analytical purposes. mdpi.com Some derivatives of 3,4-dihydroisocoumarin have been isolated from endophytic fungi and shown to possess antibacterial properties. encyclopedia.pubnih.gov

Proposed Biosynthetic Pathways

The biosynthesis of coumarins is fundamentally linked to the metabolism of aromatic amino acids in plants and some microorganisms. wikipedia.orgepa.gov

The core structure of coumarins is derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. wikipedia.orgfrontiersin.org This is considered the primary biosynthetic route for the vast majority of coumarins.

The key steps are as follows:

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to cinnamic acid. wikipedia.org

Hydroxylation: Cinnamic acid undergoes hydroxylation at the 4-position by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. wikipedia.org

Further Modifications and Cyclization: p-Coumaric acid is the central intermediate. Through a series of hydroxylations, methylations, and isomerizations, it is converted into the coumarin scaffold. The formation of the lactone ring is a critical step in creating the characteristic coumarin structure. frontiersin.orgresearchgate.net

For 6-methylcoumarin, an additional methylation step is required. The timing and specific enzyme for this methylation in the pathway are not fully elucidated but would likely involve a methyltransferase enzyme. The subsequent reduction of the C3-C4 double bond of 6-methylcoumarin, potentially by an ene-reductase, would yield 3,4-Dihydro-6-methylcoumarin.

Table 2: Key Enzymes in the General Phenylpropanoid Pathway Leading to Coumarins

| Enzyme | Abbreviation | Reaction Catalyzed |

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine → Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA |

| Feruloyl-CoA 6'-hydroxylase | F6'H1 | Hydroxylation of feruloyl-CoA |

| Coumarin Synthase | COSY | Enhances lactonization to form scopoletin |

The acetate-malonate pathway is a major route for the biosynthesis of fatty acids and polyketides. While the core coumarin structure is derived from the phenylpropanoid pathway, the acetate-malonate pathway can contribute to the biosynthesis of more complex coumarin derivatives, particularly those with extended side chains or additional rings, such as flavonoids. wikipedia.org In the formation of flavonoids, for instance, p-coumaroyl-CoA from the phenylpropanoid pathway serves as a starter unit, and three molecules of malonyl-CoA from the acetate-malonate pathway act as extender units. wikipedia.org For a simple compound like 3,4-Dihydro-6-methylcoumarin, the direct involvement of this pathway in forming the benzopyrone core is unlikely to be the primary route.

A distinct class of complex coumarins is formed by the combination of a coumarin moiety with a C15 sesquiterpene unit. These sesquiterpene coumarins are found in certain plant families, such as Apiaceae and Rutaceae. Their biosynthesis involves the linkage of a phenylpropanoid-derived coumarin (like umbelliferone) with a sesquiterpene moiety derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways. This origin is characteristic of a specific and structurally complex group of natural products and is not the proposed biosynthetic route for simple derivatives like 3,4-Dihydro-6-methylcoumarin.

Key Enzymes and Genes in Coumarin Biosynthesis

The synthesis of coumarins is a multi-stage process involving the formation of the core coumarin nucleus, subsequent modifications, and final structural tailoring nih.govpeerj.comnih.govresearchgate.net. This journey from a primary metabolite to a complex secondary metabolite is orchestrated by a series of specific enzymes.

Enzymes for Coumarin Nucleus Formation (e.g., PAL, C4H, 4CL)

The formation of the basic coumarin skeleton begins in the phenylpropanoid pathway, which itself is fed by the shikimate pathway frontiersin.orgwikipedia.orgnih.gov. This foundational stage is catalyzed by three critical enzymes:

Phenylalanine ammonia-lyase (PAL) : This enzyme marks the entry point into the phenylpropanoid pathway. wikipedia.org. It catalyzes the conversion of the amino acid L-phenylalanine into trans-cinnamic acid and ammonia (B1221849) wikipedia.orgnih.gov. The activity of PAL is often a rate-limiting step and can be induced by various stimuli, including light, stress, and hormones wikipedia.orgnih.govresearcher.life.

Cinnamate 4-hydroxylase (C4H) : Following the initial step, C4H, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 4-position of the cinnamic acid ring to produce p-coumaric acid frontiersin.orgresearchgate.net.

4-coumarate-CoA ligase (4CL) : This enzyme activates p-coumaric acid by catalyzing the formation of a high-energy thioester bond with coenzyme A, resulting in p-coumaroyl-CoA researchgate.netnih.govfrontiersin.orgwikipedia.org. This activated molecule is a crucial branching point, standing at the crossroads of biosynthesis for various phenylpropanoids, including flavonoids, lignin, and coumarins nih.govfrontiersin.org.

| Enzyme | Abbreviation | Function in Coumarin Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid. wikipedia.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgresearchgate.net |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid by converting it to p-coumaroyl-CoA, a central precursor for coumarins. researchgate.netnih.govfrontiersin.org |

Enzymes for Acylation, Hydroxylation, and Cyclization (e.g., HCT, CAOMT, COSY, F6'H, CCoAOMT1, PS, S8H)

Once p-coumaroyl-CoA is formed, it undergoes a series of modifications to build the diverse structures of coumarins. A critical step in this process is ortho-hydroxylation, which is essential for the subsequent lactonization that forms the characteristic coumarin ring nih.govpeerj.comnih.govresearchgate.netfrontiersin.org.

Key enzymes in these subsequent steps include:

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) : An enzyme involved in the acylation steps of the pathway nih.govpeerj.comnih.govresearchgate.net.

Caffeic acid O-methyltransferase (CAOMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT1) : These enzymes are responsible for methylating hydroxyl groups on the phenyl ring, leading to derivatives like ferulic acid nih.govpeerj.comnih.govresearchgate.net.

Feruloyl-CoA 6'-hydroxylase (F6'H) : This enzyme performs the crucial ortho-hydroxylation of feruloyl-CoA, a necessary step for the synthesis of the coumarin scopoletin peerj.comnih.gov.

Coumarin synthase (COSY) : This enzyme facilitates the final lactonization step, which involves a trans-cis isomerization of the side chain followed by cyclization to form the coumarin ring nih.govpeerj.comnih.govresearchgate.net.

Psoralen synthase (PS) and Scopoletin 8-hydroxylase (S8H) : These are key enzymes in the ortho-hydroxylation process, a vital stage in coumarin biosynthesis nih.govpeerj.comnih.govresearchgate.netresearcher.life.

Enzymes for Structural Modification (e.g., UGTs)

After the basic coumarin structure is formed, it can be further modified to enhance its stability, solubility, and bioactivity nih.gov. A primary method of modification is glycosylation, the attachment of sugar moieties.

UDP-glycosyltransferases (UGTs) : This large family of enzymes is responsible for the glycosylation of coumarins nih.govnih.gov. They transfer a sugar group, typically from a UDP-sugar donor, to the coumarin aglycone nih.govmdpi.com. This modification is crucial for the plant's ability to store and transport these compounds and can protect the plant from potential toxicity of the aglycones nih.gov. In Melilotus albus, numerous UGT genes have been identified that are likely involved in coumarin biosynthesis and stress response nih.govnih.gov.

Polyketide Synthases (e.g., 2-Pyrone Synthases)

While the phenylpropanoid pathway is the primary route for most coumarins, an alternative pathway exists, particularly for certain methylated coumarins. The acetate-malonate pathway, utilizing polyketide synthases, is responsible for synthesizing some of these compounds nih.gov.

2-Pyrone Synthases (2PS) : These enzymes are chalcone (B49325) synthase-like polyketide synthases that can produce a pyrone ring structure nih.govnih.govresearchgate.net. Research on Gerbera hybrida has shown that 2-pyrone synthases are necessary for the biosynthesis of the methylcoumarin, 4-hydroxy-5-methylcoumarin (B12959802) nih.gov. This suggests that the 6-methyl group on the precursor to 3,4-Dihydro-6-methylcoumarin could potentially be derived from a polyketide pathway rather than the more common phenylpropanoid route.

Transcriptional Regulation of Biosynthetic Pathways

The intricate network of biosynthetic pathways leading to coumarins is tightly controlled at the genetic level. The expression of the necessary enzymes is regulated by various transcription factors, which act as molecular switches to turn gene expression on or off in response to developmental cues and environmental stresses frontiersin.orgnih.govencyclopedia.pubnih.gov.

Role of MYB Transcription Factors

Among the most important regulators of the phenylpropanoid pathway are the MYB transcription factors nih.govencyclopedia.pubnih.govnih.gov. This large family of proteins can bind to specific DNA sequences in the promoter regions of their target genes, thereby controlling the rate of transcription researchgate.net.

MYB transcription factors can function as either activators or repressors of gene expression nih.gov. They play a crucial role in orchestrating the metabolic flux through the various branches of the phenylpropanoid pathway, directing precursors towards the synthesis of flavonoids, lignin, or coumarins as needed by the plant nih.govresearchgate.netresearchgate.netmdpi.com. For instance, studies in Peucedanum praeruptorum have shown a correlation between the expression of specific R2R3-MYB transcription factors and the accumulation of coumarin metabolites, suggesting these factors positively regulate coumarin biosynthesis nih.gov. Furthermore, the transcription factor MYB63 has been shown to regulate genes involved in coumarin biosynthesis, such as COSY and F6'H1 researchgate.net. This regulatory oversight ensures that coumarin production is finely tuned to the plant's physiological and defensive needs.

| Transcription Factor Family | Role in Coumarin Biosynthesis |

| MYB | Master regulators of the phenylpropanoid pathway; can activate or repress the expression of key biosynthetic enzyme genes like PAL, 4CL, COSY, and F6'H1. nih.govencyclopedia.pubnih.govnih.govresearchgate.net |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Research Samples

Chromatography is a fundamental tool for separating 3,4-Dihydro-6-methylcoumarin from complex mixtures prior to its identification and quantification. The choice of technique depends on the sample matrix and the research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)